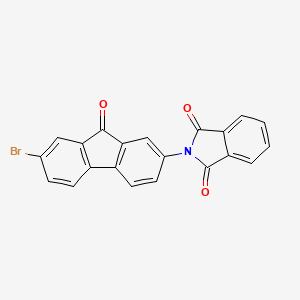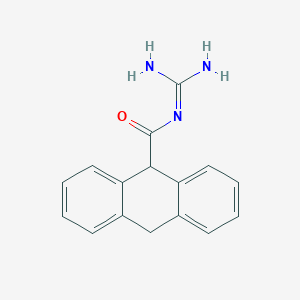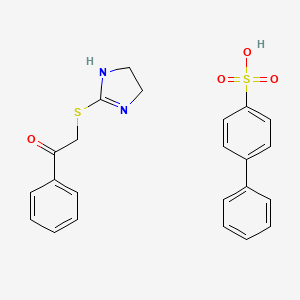
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone;4-phenylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone;4-phenylbenzenesulfonic acid is a compound that features a unique combination of imidazole and sulfonic acid functionalities. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The presence of the sulfonic acid group further enhances the compound’s solubility and reactivity, making it a valuable candidate for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone typically involves the reaction of imidazolidine-2-thione with an appropriate electrophile under controlled conditions . For instance, the reaction of imidazolidine-2-thione with 1,4-butane sultone in acetonitrile at reflux conditions can yield the desired product . The reaction is monitored using techniques such as IR and NMR spectroscopy to confirm the formation of the product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the reaction while maintaining stringent control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions often require the use of strong nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity . Additionally, the sulfonic acid group can enhance the compound’s solubility and facilitate its transport across cell membranes . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole: Known for its antimicrobial and antifungal properties.
2-(4,5-dihydro-1H-imidazol-2-yl)phenol: Used in organic synthesis and biochemistry.
4,5-diphenyl-imidazol-1,2,3-triazole: Synthesized for its potential therapeutic applications.
Uniqueness
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone stands out due to the presence of both imidazole and sulfonic acid functionalities, which confer unique reactivity and solubility properties . This makes it a versatile compound for various chemical and biological applications.
Properties
CAS No. |
6326-51-8 |
|---|---|
Molecular Formula |
C23H22N2O4S2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-phenylethanone;4-phenylbenzenesulfonic acid |
InChI |
InChI=1S/C12H10O3S.C11H12N2OS/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;14-10(9-4-2-1-3-5-9)8-15-11-12-6-7-13-11/h1-9H,(H,13,14,15);1-5H,6-8H2,(H,12,13) |
InChI Key |
NCVKJZGUXQGENV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SCC(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)

![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
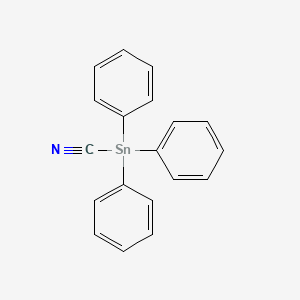
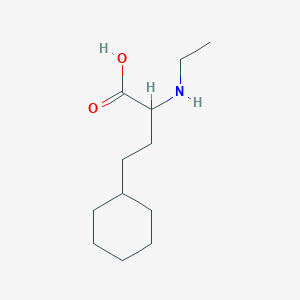
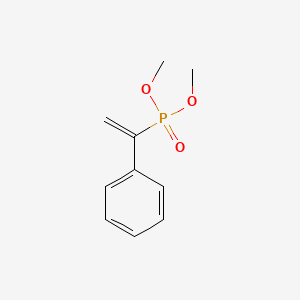

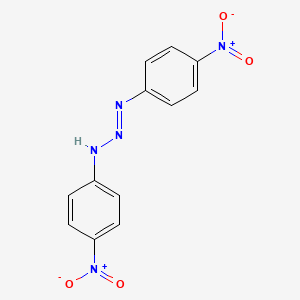
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
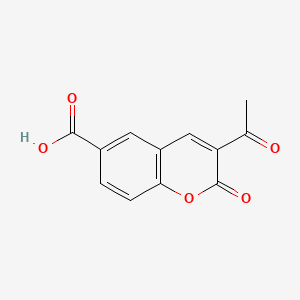
![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
